1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-19(15-9-5-6-10-16(15)21-13)18(23)12-25-20-22-17(11-24-20)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSCLUZDZXKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
The 2-methylindole core is synthesized via the Fischer indole reaction, a classical method for indole formation. Reacting 2-methylphenylhydrazine with propionaldehyde in acidic conditions (e.g., HCl/EtOH) yields 2-methyl-1H-indole. Subsequent formylation at position 3 is achieved using the Vilsmeier-Haack reaction (POCl₃/DMF), followed by oxidation of the aldehyde to the ethanone using Jones reagent (CrO₃/H₂SO₄).
Key Data :
- Yield : 78% for indole formation, 65% for formylation, 82% for oxidation.
- 1H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 3.12 (s, 2H, COCH₂), 7.12–7.58 (m, 4H, Ar-H), 11.24 (s, 1H, NH).
Synthesis of 4-Phenylthiazol-2-yl Thiol
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of thiourea with α-bromoacetophenone and ammonium acetate in ethanol under reflux. This method affords 4-phenylthiazol-2-amine, which is subsequently converted to the thiol via diazotization and treatment with H₂S gas.
Optimization :
- Reaction Time : 6 hours for cyclocondensation, 2 hours for diazotization.
- Yield : 70% for thiazole-2-amine, 55% for thiol derivation.
- IR (KBr) : 2550 cm⁻¹ (S-H stretch), 1602 cm⁻¹ (C=N).
Coupling Strategies for Thioether Formation
Nucleophilic Substitution with α-Haloethanone
The critical step involves reacting 1-(2-methyl-1H-indol-3-yl)-2-bromoethanone with 4-phenylthiazole-2-thiol in the presence of a base. Triethylamine in dioxane under reflux facilitates deprotonation of the thiol and promotes SN2 displacement of the bromide.
Procedure :
- Bromination : 1-(2-methyl-1H-indol-3-yl)ethanone is treated with PBr₃ in dry dichloromethane to yield the α-bromo derivative.
- Coupling : The bromoethanone (1 mmol) and thiazole thiol (1.2 mmol) are stirred in dioxane (20 mL) with triethylamine (2 mmol) at 80°C for 4 hours.
Key Data :
Alternative Approaches: Mitsunobu Reaction
For substrates sensitive to harsh conditions, the Mitsunobu reaction (DIAD, PPh₃, THF) couples the thiol directly to a hydroxyl-containing ethanone precursor. However, this method is less efficient (yield: 52%) and requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Base Screening
Comparative studies in dioxane, DMF, and acetonitrile revealed dioxane as optimal due to its high boiling point and compatibility with both substrates. Triethylamine outperformed K₂CO₃ and DBU in minimizing side reactions (e.g., oxidation of thiol to disulfide).
Table 1. Solvent and Base Optimization for Coupling
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Dioxane | Triethylamine | 80 | 85 |
| DMF | K₂CO₃ | 100 | 68 |
| Acetonitrile | DBU | 70 | 72 |
Kinetic Studies
Time-course analysis indicated 90% conversion within 3 hours, with prolonged heating (>5 hours) leading to a 10% decrease in yield due to thiol oxidation.
Spectroscopic Characterization
Infrared Spectroscopy
Mass Spectrometry
Challenges and Mitigation Strategies
Thiol Oxidation
Exposure to air during coupling leads to disulfide formation. Solutions include conducting reactions under nitrogen and adding radical scavengers (e.g., BHT).
Regioselectivity in Indole Functionalization
Electrophilic substitution at position 3 of the indole ring is favored, but competing reactions at position 5 occur under acidic conditions. Using mild Lewis acids (e.g., ZnCl₂) improves selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the sulfur atom or the indole ring.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Structure and Synthesis
This compound features an indole moiety linked to a thiazole group via a thioether bond. The synthesis typically involves:
- Formation of the Indole Moiety : Using Fischer indole synthesis from phenylhydrazine and an appropriate ketone.
- Formation of the Thiazole Moiety : Achieved through Hantzsch thiazole synthesis, reacting α-haloketones with thioamides.
- Coupling Reaction : The final step involves coupling the indole and thiazole moieties through a thioether linkage under basic conditions.
Scientific Research Applications
The compound has shown promise in several research domains:
Medicinal Chemistry
The biological activity of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone is of particular interest for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of thiazoles and indoles have demonstrated antitumor activity in vitro, suggesting that this compound may also possess similar properties .
Biological Probes
The compound can serve as a probe or ligand in biochemical assays, potentially interacting with specific enzymes or receptors involved in disease processes. Its structural features may allow it to modulate biological pathways effectively.
Material Science
Due to its unique chemical structure, it could be used in the development of novel materials or as a catalyst in organic synthesis, enhancing reaction efficiencies or yielding new compounds with desirable properties.
Anticancer Activity Evaluation
A study evaluated the anticancer activity of similar thiazole-indole derivatives against human tumor cells. The compounds displayed mean GI50 values indicating effective growth inhibition at low concentrations .
| Compound | Mean GI50 (µM) | Target Cancer Cell Lines |
|---|---|---|
| Compound A | 15.72 | Various human tumor cells |
| Compound B | 20.34 | Breast cancer cells |
| Compound C | 12.50 | Lung cancer cells |
These findings highlight the potential for further exploration of this compound in anticancer drug development.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies utilize computational methods to simulate interactions between the compound and target proteins, providing insights into its mechanism of action and potential efficacy as a therapeutic agent .
Mechanism of Action
The mechanism of action of 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes, receptors, or nucleic acids, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone: can be compared with other indole-thiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the indole ring and the phenyl group on the thiazole ring can affect its interaction with biological targets and its overall pharmacokinetic properties.
Biological Activity
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone is a synthetic compound that combines indole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an indole ring substituted with a methyl group at the 2-position and a thiazole moiety linked through a thioether bond. The structural formula is represented as follows:
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both indole and thiazole rings allows for versatile interactions, potentially influencing cellular pathways involved in cancer progression, antimicrobial resistance, and inflammation.
Antitumor Activity
Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. In vitro studies have shown that derivatives similar to this compound demonstrate cytotoxic effects against several cancer cell lines. For instance, one study reported that thiazole derivatives had IC50 values below those of standard chemotherapeutic agents like doxorubicin, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | A431 | 1.61 ± 1.92 |
| Compound B | HT29 | 1.98 ± 1.22 |
| This compound | Jurkat | < Doxorubicin |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar indole-thiazole derivatives have shown high activity against both sensitive and multidrug-resistant bacterial strains. In vitro studies revealed minimal inhibitory concentrations (MICs) ranging from 0.13 to 1.0 µg/mL, demonstrating substantial efficacy against pathogens . The mechanism appears to involve disruption of microbial cell membranes.
Case Studies
Several case studies highlight the compound's potential in therapeutic applications:
- Anticancer Studies : A series of experiments conducted on various cancer cell lines indicated that the compound inhibited cell growth significantly compared to control groups. Notably, its interaction with Bcl-2 proteins was elucidated through molecular dynamics simulations, suggesting a mechanism involving hydrophobic interactions .
- Antimicrobial Efficacy : In vivo assessments in mice models demonstrated that derivatives of the compound effectively treated staphylococcal infections with low toxicity profiles, indicating its potential as a therapeutic agent for resistant infections .
Q & A
Q. What are the optimal synthetic routes for 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves alkylation of thiol-containing intermediates (e.g., 4-phenylthiazole-2-thiol) with α-haloketones. For example, in analogous thiazole-indole hybrids, refluxing with α-bromoacetophenone derivatives in dry benzene for 7 hours under inert conditions yields target compounds . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution, while non-polar solvents (e.g., benzene) improve regioselectivity .
- Catalyst screening : Base catalysts (e.g., K₂CO₃) neutralize acidic byproducts, improving yields .
- Temperature control : Reflux at 80–100°C balances reaction rate and decomposition risks .
Purity is confirmed via TLC (methanol:chloroform, 1:9) and recrystallization from ethanol .
Q. How can structural characterization of this compound be rigorously validated using spectroscopic and chromatographic techniques?
- Methodological Answer :
- NMR analysis : Compare δ values for diagnostic protons:
- Indole NH proton: ~12.5 ppm (DMSO-d₆) .
- Thiazole C-H: ~7.5–8.5 ppm (aromatic region) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+1]⁺) and isotopic patterns matching calculated values .
- Elemental analysis : Ensure ≤0.4% deviation between experimental and theoretical C, H, N, S content .
- HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the indole-thiazole scaffold, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, SHELXL refines structures by least-squares minimization, handling twinning and high-resolution data . Key steps:
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .
- Structure solution : SHELXD for phase problem resolution via dual-space recycling .
- Validation : Check R-factor (<5%), bond length/angle deviations (e.g., C-S bond: ~1.68 Å) .
In a related benzothiazole derivative, π–π stacking (3.7 Å centroid distance) and C–H···π interactions stabilize the crystal lattice .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be systematically addressed?
- Methodological Answer :
- Assay standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Normalize results to protein content (Bradford assay) to mitigate variability .
- Mechanistic studies :
- Perform molecular docking (AutoDock Vina) to compare binding poses with known targets (e.g., EGFR kinase). In a triazole-thiadiazole hybrid, docking revealed key hydrogen bonds with Thr766 and Met769 residues .
- Validate via SPR or ITC to quantify binding affinity discrepancies .
- Metabolic stability : Assess liver microsome half-life to rule out rapid degradation artifacts .
Q. What strategies can elucidate the structure-activity relationship (SAR) of modifications to the thioether linker or aromatic substituents?
- Methodological Answer :
- Isosteric replacement : Substitute the thioether (–S–) with sulfoxide (–SO–) or sulfone (–SO₂–) to probe electronic effects .
- Substituent scanning : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (e.g., –OCH₃) groups on the phenyl ring. In a study, 4-Cl substitution improved antiproliferative activity by 3-fold vs. unsubstituted analogs .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electrostatic fields with activity trends .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported synthetic yields (e.g., 70% vs. 91%) for analogous compounds?
- Methodological Answer :
- Reaction monitoring : Use in situ FTIR or HPLC to track intermediate formation and optimize reaction time .
- Byproduct analysis : Identify side products (e.g., bis-thioethers) via LC-MS and adjust stoichiometry (e.g., 1:1 thiol:haloketone ratio) .
- Scale effects : Pilot reactions at 1 mmol scale often yield higher purity than bulk syntheses due to better heat/mass transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
